molecular formula C18H20N2O5 B030094 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine CAS No. 96521-76-5

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine

Cat. No. B030094
CAS RN: 96521-76-5
M. Wt: 344.4 g/mol
InChI Key: YEJVEYKTTRBOEA-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine (hereafter referred to as 3-BAA) is an amino acid that has been used in a range of scientific research applications. It is a derivative of alanine, an essential amino acid, and has a number of unique characteristics that make it a useful tool for scientists.

Scientific Research Applications

Polymerization and Complex Formation

Shimizu, Hasegawa, and Akiyama (1984) explored the polymerization of N-benzyloxy DL-α-amino acid N-carboxy anhydrides, including N-benzyloxyalanine, in benzene. They noted that N-benzyloxyalanine yielded polymers effectively. Upon hydrogenation, these polymers formed poly(N-hydroxy peptide)s, which could complex with iron(III) and be further converted to acyl active polymers (Shimizu, Hasegawa, & Akiyama, 1984).

Synthesis of Fluorescent Amino Acid Derivatives

Guzow et al. (2001) synthesized a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, exhibiting high fluorescence quantum yield. This compound illustrates a method for creating amino acid derivatives with desired photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).

Development of Novel Amino Acids

Nestor et al. (1984) created a novel class of heterocyclic aromatic amino acids, including 3-(2-benzimidazolyl)alanine, from D- or L-aspartic acid. These amino acids, with a similar steric bulk to tryptophan, were used in the synthesis of potent analogues of luteinizing hormone-releasing hormone (Nestor, Horner, Ho, Jones, Mcrae, & Vickery, 1984).

Synthesis of Chemically Modified Methotrexate

Piper et al. (1982) synthesized N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid derivatives, key intermediates in creating modified versions of methotrexate, a chemotherapy drug. Their research explored how different chemical modifications affected the drug's interaction with biological targets (Piper, Montgomery, Sirotnak, & Chello, 1982).

Mechanism of Action

The mechanism of action of “3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine” is not explicitly stated in the available literature. It’s possible that its biological activity could be related to its role as an intermediate in the synthesis of D,L-Alanosine .

Future Directions

The future directions of “3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine” could involve its use in proteomics research, given its role as an intermediate in the synthesis of D,L-Alanosine . Further studies could explore its potential applications in other areas of biochemical research.

properties

IUPAC Name

3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVEYKTTRBOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538515
Record name 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96521-76-5
Record name 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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